molecular formula C19H20ClN3O B11446979 4-chloro-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}benzamide

4-chloro-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}benzamide

Cat. No.: B11446979
M. Wt: 341.8 g/mol
InChI Key: MYGADJXDOPUGRQ-UHFFFAOYSA-N
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Description

4-CHLORO-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides. It features a benzodiazole moiety, which is known for its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Benzodiazole Intermediate: The initial step involves the synthesis of the benzodiazole intermediate through a cyclization reaction of o-phenylenediamine with an appropriate carboxylic acid derivative.

    Alkylation: The benzodiazole intermediate is then alkylated using isopropyl halide under basic conditions to introduce the isopropyl group.

    Amidation: The final step involves the reaction of the alkylated benzodiazole with 4-chlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the benzodiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-CHLORO-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-(2-FURAN-2-YL-1-(3-METHOXY-PROPYLCARBAMOYL)-VINYL)-BENZAMIDE: This compound shares a similar benzamide structure but with different substituents, leading to variations in its chemical and biological properties.

    N-(2-(4-CHLORO-PHENYL)-1-(3-METHOXY-PROPYLCARBAMOYL)-VINYL)-BENZAMIDE: Another related compound with a similar core structure but different functional groups.

Uniqueness

4-CHLORO-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE is unique due to its specific combination of a benzodiazole moiety and a chlorobenzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H20ClN3O

Molecular Weight

341.8 g/mol

IUPAC Name

4-chloro-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C19H20ClN3O/c1-13(2)23-17-6-4-3-5-16(17)22-18(23)11-12-21-19(24)14-7-9-15(20)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,21,24)

InChI Key

MYGADJXDOPUGRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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